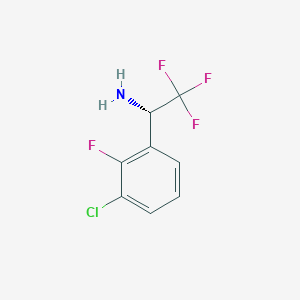
(1S)-1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzenemethanamine backbone with substituents including chlorine, fluorine, and a trifluoromethyl group, contributing to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- typically involves multi-step organic reactions. One common method includes the halogenation of benzenemethanamine derivatives, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide, and catalysts like palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of automated systems allows for the efficient handling of hazardous reagents and the maintenance of consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzenemethanone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are employed for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable complexes with target molecules, contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αR)-
- Benzenemethanamine, 3-chloro-2-fluoro-α-(difluoromethyl)-, (αS)-
- Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (βS)-
Uniqueness
The unique combination of substituents in Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- imparts distinct chemical and biological properties that differentiate it from similar compounds. The specific stereochemistry (αS) also plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H6ClF4N |
|---|---|
Molekulargewicht |
227.58 g/mol |
IUPAC-Name |
(1S)-1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI-Schlüssel |
FZLMOZGFLLCWDK-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)

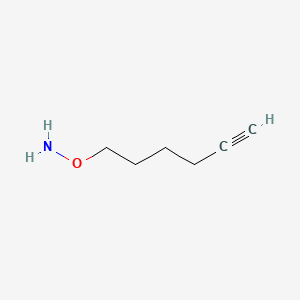
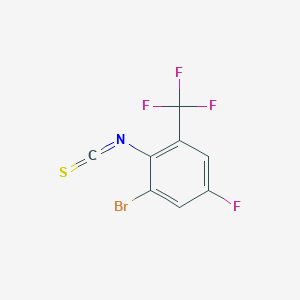
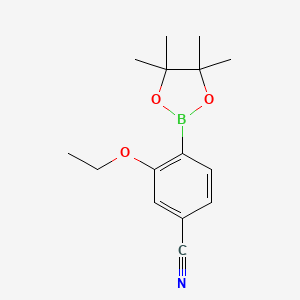
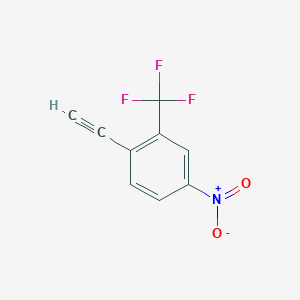

![{8-Amino-6-oxaspiro[3.4]octan-8-yl}methanolhydrochloride](/img/structure/B13908868.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13908878.png)
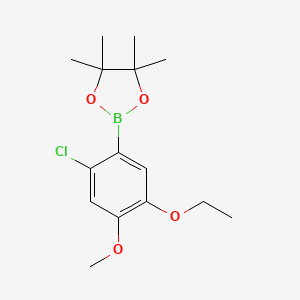
![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)
![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)
![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)

